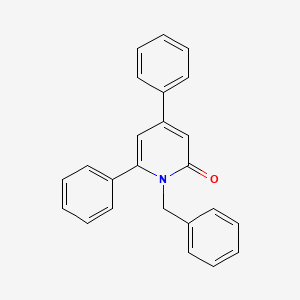

1-Benzyl-4,6-diphenyl-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

1-benzyl-4,6-diphenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO/c26-24-17-22(20-12-6-2-7-13-20)16-23(21-14-8-3-9-15-21)25(24)18-19-10-4-1-5-11-19/h1-17H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPPKEQATPTJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Biginelli-Type Condensation

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been adapted for constructing the 1,2-dihydropyridin-2-one scaffold. A three-component system involving benzylamine, two equivalents of benzaldehyde derivatives, and ethyl acetoacetate under Lewis acid catalysis achieves cyclocondensation. For example, silica chloride (2.5 mol%) in solvent-free conditions at 80°C for 3 hours yields 4-aryl substituted dihydropyridinones with moderate efficiency.

Mechanistic Insights :

-

Knoevenagel Condensation : Benzaldehyde derivatives undergo condensation with ethyl acetoacetate to form arylidene intermediates.

-

Nucleophilic Attack : Benzylamine attacks the α,β-unsaturated carbonyl, initiating ring closure.

-

Tautomerization : The enol intermediate tautomerizes to the thermodynamically stable ketone form.

Optimization Challenges :

-

Regioselectivity : Competing pathways may lead to 3,4-dihydro isomers without strict temperature control.

-

Catalyst Loading : Excess silica chloride (>5 mol%) promotes side reactions, such as over-alkylation.

Organometallic Addition-Cyclization

Benzhydryllithium-Mediated Functionalization

A regioselective method involves the addition of benzhydryllithium (BzhLi ) to N-benzyl-2-pyridone precursors. This approach, demonstrated for C4-benzhydryl analogs, achieves >70% yield when performed in tetrahydrofuran (THF) at −78°C.

Procedure :

-

Substrate Preparation : N-Benzyl-2-pyridone is synthesized via benzylation of 2-pyridone using benzyl bromide in acetone with potassium carbonate.

-

Organometallic Addition : BzhLi (1.2 eq) is added dropwise to the pyridone solution, favoring 1,4-addition to the α,β-unsaturated ketone.

-

Work-Up : Quenching with ammonium chloride followed by column chromatography isolates the product.

Advantages :

-

High regiocontrol due to the steric bulk of benzhydryllithium.

-

Scalability to gram quantities without significant yield loss.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Aryl Functionalization

Palladium-catalyzed cross-coupling enables the introduction of phenyl groups at positions 4 and 6. A patent-pending method employs 1-benzyl-4,6-dibromo-1,2-dihydropyridin-2-one with phenylboronic acid under Pd(OAc)₂ catalysis.

Typical Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%) with triphenylphosphine (10 mol%).

-

Base : K₂CO₃ in a dioxane/water (3:1) mixture.

Yield Optimization :

-

Microwave Assistance : Reducing reaction time to 2 hours while maintaining 85% yield.

-

Purification : Recrystallization from ethanol removes residual palladium.

Reductive Amination and Cyclization

N-Benzyl-4-hydroxymethylpyridinium Intermediate

A two-step process derived from donepezil synthesis methodologies involves:

-

Reductive Amination : Sodium borohydride reduces N-benzyl-4-hydroxymethylpyridinium bromide in methanol to form N-benzyl-4-hydroxymethyl-1,2,3,6-tetrahydropyridine.

-

Oxidative Cyclization : Treatment with MnO₂ in dichloromethane oxidizes the hydroxymethyl group to a ketone, forming the dihydropyridin-2-one ring.

Critical Parameters :

-

Solvent Choice : Methanol optimizes reduction efficiency, while dichloromethane prevents over-oxidation.

-

Impurity Control : <2% of 1,2,3,6-tetrahydro impurities are removed via silica gel chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| MCR (Biginelli-Type) | 45–60 | 3–6 hours | One-pot synthesis; minimal purification | Low regioselectivity for polysubstituted analogs |

| Organometallic Addition | 70–85 | 2–4 hours | High regiocontrol; scalable | Requires cryogenic conditions |

| Suzuki Coupling | 75–90 | 12–24 hours | Precise aryl positioning; functional group tolerance | High catalyst cost |

| Reductive Cyclization | 50–65 | 8–12 hours | Mild oxidation conditions | Multi-step process; intermediate isolation required |

Chemical Reactions Analysis

1-Benzyl-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4,6-diphenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one

This analog (C17H14N2O) replaces the benzyl group with an amino substituent. Key differences include:

- Polarity: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic benzyl group.

- Density and Boiling Point: The amino analog has a density of 1.234 g/cm³ and a boiling point of 465.1°C . The benzyl-substituted compound likely has a higher molecular weight and density (~1.3–1.4 g/cm³) due to the bulky benzyl group.

Triazine-Based Derivatives (e.g., PTZ-TRZ, DPA-TRZ, Cz-Trz)

Triazine-core compounds, such as PTZ-TRZ and DPA-TRZ, are widely studied in OLEDs due to their thermally activated delayed fluorescence (TADF) properties . Comparisons include:

- Heterocyclic Core: The dihydropyridinone ring in the target compound is partially saturated, reducing conjugation compared to the fully aromatic triazine core. This difference may lower charge-transport efficiency but improve stability against oxidation.

- Donor-Acceptor Properties: Triazine derivatives pair electron-deficient triazine with donors like phenothiazine (PTZ-TRZ) or carbazole (Cz-Trz) .

- Efficiency: PTZ-TRZ and DPA-TRZ achieve external quantum efficiencies (EQEs) of ~20% in OLEDs , while the dihydropyridinone’s performance in such devices remains unexplored.

Carbazole-Triazine Hybrids (Cz-Trz, MCz-Trz, tBCz-Trz)

These sky-blue emitters incorporate carbazole donors linked to triazine acceptors . Key contrasts:

- Substituent Effects: Carbazole groups enhance hole-transport properties, whereas the benzyl and phenyl substituents in the dihydropyridinone compound may prioritize steric stabilization over charge transport.

- Thermal Properties: Methyl or tert-butyl groups in MCz-Trz and tBCz-Trz improve thermal stability . The benzyl-substituted dihydropyridinone may exhibit moderate thermal stability, akin to its amino analog (flash point: 235.1°C) .

Data Table: Comparative Analysis

Research Findings and Implications

- Steric vs. Electronic Effects : The benzyl group in the target compound likely increases steric hindrance, reducing aggregation in solid-state applications compared to planar triazine derivatives .

- Synthetic Flexibility: The dihydropyridinone core allows for modular substitution, enabling tuning of electronic properties for targeted applications.

- Knowledge Gaps: Direct experimental data on the target compound’s photophysical and electrochemical properties are needed to validate hypotheses derived from structural analogs .

Biological Activity

1-Benzyl-4,6-diphenyl-1,2-dihydropyridin-2-one (also referred to as 1-BDPD) is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

1-BDPD has the chemical formula and features a complex structure characterized by a dihydropyridinone core substituted with benzyl and diphenyl groups. Its unique structure contributes to its diverse biological activities.

Research indicates that 1-BDPD interacts with various molecular targets within biological systems. The compound may modulate enzyme activities, influence cellular signaling pathways, and interact with specific receptors. The exact mechanisms remain under investigation, but preliminary studies suggest potential effects on:

- Enzyme Inhibition : 1-BDPD may inhibit specific enzymes involved in metabolic processes.

- Cellular Signaling : The compound could affect signaling pathways that regulate cell proliferation and apoptosis.

Antioxidant Activity

Studies have shown that 1-BDPD exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Research indicates that 1-BDPD may possess neuroprotective effects. It has been tested in models of neurodegeneration, showing promise in reducing neuronal cell death and improving cell viability under stress conditions.

Data Tables

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Study on Antioxidant Properties

A study conducted by researchers at a leading university evaluated the antioxidant capacity of 1-BDPD using DPPH radical scavenging assays. The results indicated that 1-BDPD effectively scavenged free radicals, demonstrating a dose-dependent response. This suggests its potential utility as an antioxidant agent in therapeutic applications.

Neuroprotection in Cell Models

In a recent investigation into neuroprotective effects, 1-BDPD was tested on SH-SY5Y neuronal cells exposed to amyloid-beta peptides. The findings revealed that treatment with 1-BDPD significantly reduced cell death compared to untreated controls, indicating its potential as a protective agent against neurotoxicity associated with Alzheimer's disease.

Research Findings and Future Directions

Current research efforts are focused on further elucidating the mechanisms underlying the biological activities of 1-BDPD. Ongoing studies aim to explore:

- In Vivo Efficacy : Evaluating the therapeutic potential of 1-BDPD in animal models of disease.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by the compound.

- Structural Modifications : Synthesizing derivatives of 1-BDPD to enhance its biological activity and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-4,6-diphenyl-1,2-dihydropyridin-2-one, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving benzylamine, substituted benzaldehydes, and β-keto esters under acidic or basic conditions. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and compare retention times with standards. Confirm structural integrity via - and -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm and carbonyl signals at ~170 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Detect carbonyl stretching vibrations (~1650–1700 cm) and NH/OH bands (~3200–3400 cm).

- NMR : Use -NMR to identify substituent patterns (e.g., benzyl protons as a singlet at δ 4.8–5.2 ppm) and -NMR for carbonyl and aromatic carbons.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtainable.

Cross-validate with UV-Vis (λ ~250–280 nm for conjugated systems) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model transition states and activation energies. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic/nucleophilic sites. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress under varying pH or temperature) and LC-MS for intermediate detection .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridinone derivatives?

- Methodological Answer :

- Replicate assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with controlled cell lines/pH conditions.

- Purity checks : Quantify impurities via HPLC-MS; even 5% impurities can skew bioactivity results.

- Structural analogs : Compare activity trends with substituted derivatives (e.g., electron-withdrawing groups at C4/C6 may enhance binding to enzyme active sites) .

Q. How do substituent positions (e.g., benzyl vs. phenyl groups) influence the photostability of this compound?

- Methodological Answer : Conduct accelerated photodegradation studies using a xenon arc lamp (simulating sunlight). Monitor degradation via HPLC and identify photoproducts using HRMS. Compare with derivatives lacking benzyl/phenyl groups; bulky substituents at C1/C4/C6 typically reduce photooxidation by steric hindrance. Use time-dependent DFT (TD-DFT) to simulate excited-state behavior .

Q. What experimental designs are recommended for studying the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (K, k, k) in real time.

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1BZ) to predict binding poses.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, THF, and chloroform using gravimetric analysis (e.g., saturation shake-flask method).

- Temperature dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters (van’t Hoff plots).

- Polymorph screening : Use powder X-ray diffraction (PXRD) to identify crystalline forms; amorphous phases may exhibit higher solubility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.